5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine
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Overview
Description
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine is a complex organic compound belonging to the class of phenylpyrazoles.
Preparation Methods
The synthesis of 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine involves several steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of mitogen-activated protein kinases (MAPKs), specifically ERK1 and ERK2. This inhibition is achieved through ATP-competitive binding, which prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved include the MAPK/ERK signaling pathway, which plays a crucial role in various cellular processes.
Comparison with Similar Compounds
Compared to other phenylpyrazoles, 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine stands out due to its unique structure and potent inhibitory effects on MAPKs. Similar compounds include other pyrazolopyridines and pyrazolopyridazines, which share structural similarities but may differ in their specific biological activities and applications .
Properties
Molecular Formula |
C18H21N7 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine |
InChI |
InChI=1S/C18H21N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-9,12-13,17-18,20-23H,10,19H2 |
InChI Key |
XKWZBXLEAPXUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(NNC2NNC1C3=C4C=CC=CN4N=C3C5=CC=CC=C5)N |
Origin of Product |
United States |
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